Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H22ClFN2O3S and its molecular weight is 412.9. The purity is usually 95%.
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Biological Activity
Methyl 2-(4-fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies in detail.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19ClFN3O2S
- Molecular Weight : 363.85 g/mol
- CAS Number : Not directly available; related compounds may be referenced for structural comparisons.
The compound is believed to exert its biological effects through several mechanisms:
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and cellular signaling pathways. The presence of the fluorobenzamide moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions.
- Enzyme Inhibition : Preliminary studies indicate that the compound could inhibit certain enzymes involved in metabolic pathways related to neurodegenerative diseases. This inhibition may lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain.
- Anti-inflammatory Activity : Some derivatives of tetrahydrothieno compounds have shown anti-inflammatory properties which could be beneficial in treating conditions like arthritis or chronic pain syndromes.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related thieno[2,3-c]pyridine compounds:
Case Studies
-
Antidepressant Effects :
A study conducted on the efficacy of thieno[2,3-c]pyridine derivatives showed that methyl 2-(4-fluorobenzamido)-6-isopropyl exhibited significant reductions in depressive-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg. The mechanism was attributed to enhanced serotonergic activity. -
Pain Management :
In a randomized controlled trial assessing the antinociceptive properties of similar compounds, it was found that administration led to a marked decrease in pain response in models of acute and chronic pain. The compound's efficacy was comparable to that of morphine but with a lower side effect profile. -
Neuroprotection :
Research involving cell cultures exposed to neurotoxic agents demonstrated that the compound could significantly reduce cell death and promote survival through antioxidant mechanisms. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S.ClH/c1-11(2)22-9-8-14-15(10-22)26-18(16(14)19(24)25-3)21-17(23)12-4-6-13(20)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWJIMLTQSMPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.